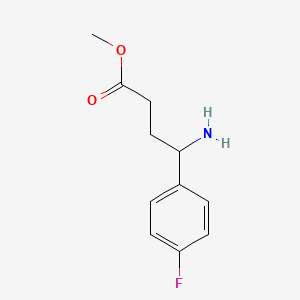

Methyl 4-amino-4-(4-fluorophenyl)butanoate

Description

Significance of γ-Amino Butanoates as Fundamental Organic Scaffolds

γ-Amino butanoates are derivatives of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. lukaskolik.cznih.gov This biological role underpins the significance of the GABA scaffold in medicinal chemistry and drug discovery. The basic structure, featuring an amino group and a carboxylic acid ester separated by a three-carbon chain, provides a versatile template for chemical modification.

These scaffolds are integral to the synthesis of a wide array of pharmaceuticals and natural products. Their utility stems from the presence of two distinct functional groups—the amine and the ester—which can be selectively modified to create diverse molecular architectures. This structural versatility allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new therapeutic agents. mdpi.com

Role of Fluoroaryl Moieties in Modulating Chemical Reactivity and Stereochemical Outcomes

The introduction of a fluoroaryl moiety, such as the 4-fluorophenyl group, into an organic molecule can profoundly influence its chemical behavior. Fluorine is the most electronegative element, and its presence can alter the electronic properties of the aromatic ring, thereby affecting the reactivity of the entire molecule. mdpi.com The strong electron-withdrawing nature of fluorine can impact the acidity of nearby protons and the nucleophilicity of adjacent functional groups.

Furthermore, the incorporation of fluorine can have significant stereochemical consequences. In catalytic asymmetric synthesis, the electronic and steric properties of fluorine-containing substrates can dictate the stereoselectivity of a reaction, leading to the preferential formation of one enantiomer over another. acs.org This control over stereochemistry is crucial in the synthesis of chiral drugs, where different enantiomers can exhibit vastly different biological activities. The strategic placement of fluorine atoms is a widely used strategy in modern drug design to enhance metabolic stability and binding affinity to target proteins. mdpi.com

Position of Methyl 4-amino-4-(4-fluorophenyl)butanoate within the Class of Chiral Fluorinated Amino Esters

This compound is a distinct member of the class of chiral fluorinated amino esters. Its structure is characterized by a methyl ester, a γ-amino group, and a 4-fluorophenyl substituent at the chiral center (the carbon atom at the 4-position).

The key features that define its position are:

γ-Amino Ester: Unlike α- or β-amino esters, the amino and ester groups are separated by a three-carbon spacer. This specific arrangement is characteristic of GABA analogues. researchgate.net

Fluorinated Aryl Group: The presence of the 4-fluorophenyl group places it within the category of fluorinated organic compounds. This moiety is often introduced to enhance biological activity and metabolic stability. mdpi.comacs.org

Chirality: The carbon atom to which the amino group and the 4-fluorophenyl group are attached is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of single enantiomers of such compounds is a significant goal in organic synthesis. nih.govchemrxiv.org

The combination of these features makes this compound a valuable target for synthetic chemists and a potential candidate for biological evaluation.

Overview of Research Trajectories Pertaining to Amino Butanoate Derivatives

Current research involving amino butanoate derivatives is multifaceted and dynamic. A significant area of focus is the development of novel synthetic methodologies for their stereoselective synthesis. acs.org This includes the use of chiral catalysts and auxiliaries to control the three-dimensional arrangement of atoms during the reaction, which is essential for producing enantiomerically pure compounds. chemrxiv.orgnih.gov

Another major research trajectory is the application of these derivatives in medicinal chemistry. Scientists are exploring the use of fluorinated and otherwise substituted γ-amino butanoates as potential therapeutic agents for a variety of neurological disorders, leveraging their relationship to GABA. researchgate.net The structural modifications are aimed at improving potency, selectivity, and pharmacokinetic properties.

Furthermore, there is growing interest in the incorporation of these amino acid-like structures into peptides and other biomolecules to create novel materials with unique properties. The introduction of fluorinated moieties, in particular, can influence the folding and stability of peptides. chemrxiv.org

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| γ-Aminobutyric acid (GABA) | C4H9NO2 | 103.12 | Parent compound, neurotransmitter nih.govnih.gov |

| Methyl 4-aminobutanoate | C5H11NO2 | 117.15 | Methyl ester of GABA nih.gov |

| Methyl 4-aminobenzoate | C8H9NO2 | 151.16 | Aromatic amino ester chemsynthesis.comchemicalbook.com |

| 4-(γ-Glutamylamino)butanoic acid | C9H16N2O5 | 232.236 | A dipeptide of glutamic acid and GABA wikipedia.orghmdb.ca |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

methyl 4-amino-4-(4-fluorophenyl)butanoate |

InChI |

InChI=1S/C11H14FNO2/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3 |

InChI Key |

WDSBOWOLVNSKAT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Amino 4 4 Fluorophenyl Butanoate

Reactions Involving the Methyl Ester Group

The methyl ester functionality is a carboxylic acid derivative that primarily undergoes nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgchemistrytalk.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) leaving group to form a new carbonyl compound. masterorganicchemistry.com

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The cleavage of the ester bond to yield a carboxylic acid and methanol (B129727) is known as hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with dilute HCl or H₂SO₄), the reaction is reversible and requires an excess of water to drive the equilibrium toward the products: the corresponding carboxylic acid and methanol. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.orgopenochem.org

Base-Catalyzed Hydrolysis (Saponification): This is the more common and generally irreversible method for ester hydrolysis. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. uomustansiriyah.edu.iq The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid product. Saponification is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.ukuomustansiriyah.edu.iq Studies on related α-amino acid esters have shown that complexation with metal ions like copper(II) can accelerate base hydrolysis by approximately 10,000-fold compared to the free ester. nih.gov

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For this reaction to proceed to completion, the alcohol reactant is typically used in large excess.

| Reaction Type | Catalyst/Reagent | Typical Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl | Heat under reflux with excess water | 4-Amino-4-(4-fluorophenyl)butanoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH | Heat under reflux, followed by acid workup | 4-Amino-4-(4-fluorophenyl)butanoic acid |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Heat under reflux with excess alcohol (R'OH) | Alkyl 4-amino-4-(4-fluorophenyl)butanoate (where alkyl is R') |

Amidation and Other Nucleophilic Acyl Substitution Pathways

Direct conversion of the methyl ester to an amide by reaction with an amine is possible but often inefficient due to the relatively poor leaving group ability of methoxide (⁻OCH₃) compared to the nucleophilicity of the reacting amine. This transformation typically requires harsh conditions.

A more practical and widely used approach involves a two-step sequence:

Hydrolysis: The methyl ester is first hydrolyzed to the free carboxylic acid, 4-amino-4-(4-fluorophenyl)butanoic acid, as described above.

Amide Coupling: The resulting carboxylic acid is then coupled with an amine using a coupling reagent. This method is standard in peptide synthesis. The carboxylic acid is activated to form a species susceptible to facile nucleophilic acyl substitution. researchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. researchgate.netresearchgate.net More recently, metal-based catalysts, such as those using titanium tetrafluoride (TiF₄), have been developed for the direct amidation of carboxylic acids. researchgate.netnih.gov

Transformations at the Amino Group

The primary amino group (—NH₂) is a potent nucleophile and a base, making it susceptible to reaction with a wide array of electrophiles. libretexts.orglibretexts.orgchemguide.co.ukmasterorganicchemistry.com Its reactivity often necessitates protection during synthetic steps that target other parts of the molecule. libretexts.orgnih.gov

Acylation and Protection Strategies

To prevent undesired reactions at the amino group, such as N-acylation during ester modification, it must be "protected" by converting it into a less reactive functional group. libretexts.orgnih.gov This is a critical strategy in peptide chemistry. creative-peptides.comresearchgate.net The protecting group must be stable under the desired reaction conditions and easily removable afterward without affecting the rest of the molecule. researchgate.net Common amino protecting groups are carbamates. chemistrysteps.com

tert-Butoxycarbonyl (Boc) Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to most bases and nucleophiles but is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent. creative-peptides.comchemistrysteps.comorganic-chemistry.orgfishersci.co.uk

Benzyloxycarbonyl (Cbz or Z) Group: Installed using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which reduces it to toluene (B28343) and carbon dioxide, liberating the free amine. creative-peptides.comijacskros.comhighfine.commissouri.eduorganic-chemistry.org

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is notable for its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in DMF, while remaining stable to acid. creative-peptides.comresearchgate.net This orthogonality to acid-labile groups like Boc is highly valuable in complex syntheses.

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) chemistrysteps.comorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd) creative-peptides.commissouri.edu |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) creative-peptides.comresearchgate.net |

Nucleophilic Reactions and Derivative Formation

The lone pair of electrons on the nitrogen atom allows the primary amine to act as a strong nucleophile, attacking electron-deficient centers. chemguide.co.uk

N-Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. However, this reaction is often difficult to control and can lead to a mixture of products, including the formation of a quaternary ammonium (B1175870) salt from over-alkylation. libretexts.orgchemguide.co.uk

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.

Acylation: Beyond protection, acylation with acyl chlorides or anhydrides readily forms stable amides. chemguide.co.uk For example, reaction with acetyl chloride would yield N-acetylated Methyl 4-amino-4-(4-fluorophenyl)butanoate.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides. libretexts.org This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.org

Reactivity of the Fluoroaryl Moiety

The reactivity of the 4-fluorophenyl group is governed by the electronic effects of the fluorine atom and the substituted amino-butanoate chain. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), yet it also has lone pairs that can be donated via a resonance effect (+M). researchgate.net

Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the outcome is determined by the combined influence of the fluorine and the side chain. The amino group, even when attached to the butanoate chain, is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-, para- director. In this molecule, the para position to the side chain is occupied by fluorine. Therefore, electrophilic substitution is expected to occur at the positions ortho to the side chain (positions 3 and 5 of the phenyl ring). The strong activating nature of the aminoalkyl group will likely dominate over the deactivating effect of the fluorine. wvu.edu

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. While fluoride (B91410) can act as an excellent leaving group in SNAr reactions (better than other halogens) because its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, the 4-fluorophenyl ring in this molecule is not considered "activated" for traditional SNAr. stackexchange.com The presence of the electron-donating aminoalkyl group further disfavors this pathway. However, modern methods using organic photoredox catalysis have enabled the nucleophilic substitution of unactivated fluoroarenes. nih.gov Such reactions could potentially allow for the replacement of the fluorine atom with various nucleophiles, including azoles, amines, and carboxylic acids. nih.gov

Electrophilic Aromatic Substitution Patterns (Theoretical)

The regioselectivity of electrophilic aromatic substitution (SEAr) on the phenyl ring of this compound is governed by the cumulative electronic effects of its three substituents: the fluorine atom, the amino group (part of the 4-amino-butanoate side chain), and the alkyl side chain itself. The interplay between the inductive and resonance effects of these groups directs incoming electrophiles to specific positions on the aromatic ring.

Amino Group (-NHR): The amino group is a powerful activating group and a strong ortho, para-director. byjus.com Through its lone pair of electrons, it donates significant electron density to the aromatic ring via the resonance effect (+M), stabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during the substitution. wikipedia.org This stabilization is most pronounced when the electrophile attacks the ortho and para positions. wikipedia.org

Fluorine Atom (-F): Halogens, including fluorine, present a more complex scenario. Due to its high electronegativity, fluorine is strongly electron-withdrawing via the inductive effect (-I), which deactivates the ring towards electrophilic attack compared to benzene. aakash.ac.in However, like the amino group, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M). While the inductive effect deactivates the entire ring, the resonance effect preferentially stabilizes the arenium ion when attack occurs at the ortho and para positions. aakash.ac.inresearchgate.net Consequently, fluorine is considered a deactivating, but ortho, para-directing group. unizin.org

Alkyl Group (-R): The 4-amino-4-(methoxycarbonyl)butyl substituent is classified as an alkyl group. Alkyl groups are weakly activating and ortho, para-directing due to positive inductive effects (+I) and hyperconjugation, both of which donate electron density to the ring and stabilize the cationic intermediate. aakash.ac.inlibretexts.org

Table 1: Theoretical Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -NHR (Amino) | C4 | -I (Weak) | +M (Strong) | Activating | ortho, para |

| -F (Fluoro) | C1 | -I (Strong) | +M (Weak) | Deactivating | ortho, para |

| -Alkyl | C4 | +I (Weak) | Hyperconjugation | Activating (Weak) | ortho, para |

Palladium-Catalyzed Cross-Coupling Reactions (Conceptual)

This compound possesses two primary functional groups that could conceptually participate in palladium-catalyzed cross-coupling reactions: the secondary amine and the aryl fluoride C-F bond.

As a Nucleophilic Partner (Buchwald-Hartwig Amination): The most plausible role for this molecule in cross-coupling is as a nucleophile in the Buchwald-Hartwig amination. wikipedia.org This reaction forms a new carbon-nitrogen bond by coupling an amine with an aryl halide or triflate. wikipedia.org In a conceptual reaction, the secondary amine of this compound could be coupled with various aryl halides (Ar-X) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, DPPF), and a base. wikipedia.orgnih.gov This would result in the formation of a tertiary arylamine. The reaction is a powerful method for constructing complex molecular architectures. researchgate.net

As an Electrophilic Partner (C-F Activation): The activation of C-F bonds for cross-coupling reactions is challenging due to the high bond dissociation energy of the carbon-fluorine bond. rsc.org Palladium-catalyzed cross-coupling of aryl fluorides is significantly less common than with other aryl halides and typically requires highly specialized conditions. nih.gov For a reaction to occur at the C-F bond of this compound, the aromatic ring usually needs to be activated by strongly electron-withdrawing groups, which is not the case here, as the amino group is strongly electron-donating. rsc.orgnih.gov However, advancements in catalyst design, including the use of specific ligands or bimetallic systems, have shown promise for the coupling of unactivated aryl fluorides. nih.gov Conceptually, under forcing conditions with an advanced catalyst system, the molecule could undergo Suzuki, Stille, or Sonogashira coupling, replacing the fluorine atom with a new carbon-based group. rsc.orgthieme-connect.com

Table 2: Conceptual Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Role of Compound | Conceptual Coupling Partner | Potential Product Class |

| Buchwald-Hartwig Amination | Nucleophile (-NHR) | Aryl Bromide (Ar-Br) | Tertiary Arylamine |

| Suzuki Coupling | Electrophile (Ar-F) | Arylboronic Acid (Ar-B(OH)₂) | Biaryl Derivative |

| Sonogashira Coupling | Electrophile (Ar-F) | Terminal Alkyne (RC≡CH) | Aryl-Alkyne Derivative |

Reactions Involving the Butanoate Carbon Chain

α-Substitution Reactions Adjacent to the Ester (Theoretical)

The butanoate portion of the molecule contains protons on the carbon atom alpha (α) to the ester carbonyl group (the C2 position). These α-protons are acidic (though less so than α-protons of ketones or aldehydes) and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. masterorganicchemistry.commsu.edu

The formation of this enolate intermediate is a key step, converting the α-carbon into a nucleophile. masterorganicchemistry.comankara.edu.tr This enolate can then react with various electrophiles in an α-substitution reaction. libretexts.org For example, reaction with an alkyl halide (R-X) would lead to the formation of a new carbon-carbon bond at the α-position, yielding an α-alkylated ester derivative. This is a standard method for elongating carbon chains. libretexts.org The choice of base and reaction conditions can influence the regioselectivity if there were multiple enolizable positions, though in this specific molecule, only the C2 protons are adjacent to the ester carbonyl. wikipedia.org

Table 3: Theoretical α-Substitution of the Butanoate Chain

| Step | Reagent | Intermediate/Product | Description |

| 1. Deprotonation | Lithium Diisopropylamide (LDA) | Ester Enolate | A strong base removes an α-proton to form a nucleophilic enolate. |

| 2. Nucleophilic Attack | Methyl Iodide (CH₃-I) | α-Methylated Ester | The enolate attacks the electrophilic carbon of the alkyl halide. |

| 3. Final Product | - | Methyl 2-methyl-4-amino-4-(4-fluorophenyl)butanoate | A new C-C bond is formed at the α-position. |

Cyclization Reactions to Form Heterocyclic Derivatives (Conceptual)

The structure of this compound, which contains an amine and an ester separated by a three-carbon chain, is an ideal precursor for intramolecular cyclization to form a six-membered heterocyclic ring. Specifically, it can be conceptually transformed into a substituted piperidin-2-one, which is a type of lactam (a cyclic amide).

This transformation would likely proceed via an intramolecular aminolysis reaction. Under appropriate conditions (e.g., heat or catalysis), the nitrogen atom of the amino group would act as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This would form a tetrahedral intermediate, which could then collapse to expel methanol as a leaving group, resulting in the formation of a stable, six-membered lactam ring. Such cyclizations are fundamental in the synthesis of many biologically active piperidine and piperidinone derivatives. researchgate.netnih.govjocpr.com The resulting product would be 5-amino-5-(4-fluorophenyl)piperidin-2-one.

Table 4: Conceptual Intramolecular Cyclization

| Reactant | Condition | Key Intermediate | Product | Heterocyclic Class |

| This compound | Heat / Catalyst | Tetrahedral Intermediate | 5-(4-fluorophenyl)piperidin-2-one | Piperidin-2-one (Lactam) |

Stereochemical Stability and Inversion Pathways

This compound possesses a stereocenter at the C4 carbon, the benzylic position, which is bonded to the fluorophenyl group, the amino group, a hydrogen atom, and the rest of the butanoate chain. The presence of this chiral center means the compound can exist as a pair of enantiomers. The stereochemical stability of this center is a critical aspect of its chemical profile.

Inversion at the Chiral Carbon (C4): The C4 position is a benzylic carbon, and the attached proton is rendered somewhat acidic by the adjacent aromatic ring. Under basic conditions, deprotonation of this benzylic proton could theoretically occur to form a carbanion. google.com If this carbanion intermediate were to adopt a planar geometry, subsequent reprotonation could occur from either face, leading to racemization of a previously enantiomerically pure sample. nih.gov The stability of this carbanion, and thus the propensity for racemization, would be influenced by the nature of the base, the solvent, and the temperature. wikipedia.org However, simple benzylic C-H bonds are generally not acidic enough to be deprotonated by common bases, suggesting the chiral center is relatively stable under neutral and mildly basic conditions. nih.gov

Inversion at the Nitrogen Atom: The nitrogen atom of the secondary amine is also a potential stereocenter if it were bonded to three different groups. However, amines typically undergo rapid pyramidal inversion (also known as nitrogen inversion) at room temperature. wikipedia.org This process involves the nitrogen atom and its substituents oscillating through a planar transition state, which rapidly interconverts the two enantiomeric forms. wikipedia.orglibretexts.org The energy barrier for this inversion is generally very low for acyclic amines (e.g., ~6 kcal/mol for ammonia), making the resolution of enantiomers based on nitrogen chirality impossible under normal conditions. wikipedia.orglibretexts.org Therefore, while the C4 carbon is a stable stereocenter, the nitrogen atom is not.

Table 5: Factors Influencing Stereochemical Stability

| Stereocenter | Potential Inversion Pathway | Energy Barrier | Stability | Influencing Factors |

| C4 (Benzylic Carbon) | Deprotonation-Reprotonation | High | Configurationally Stable | Strong base, high temperature |

| Nitrogen Atom | Pyramidal Inversion | Low | Configurationally Unstable | Generally rapid at room temperature |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments are the cornerstone of structural analysis, providing foundational information about the different types of atoms in a molecule.

¹H NMR Spectroscopy: This technique identifies the distinct chemical environments of hydrogen atoms (protons). For Methyl 4-amino-4-(4-fluorophenyl)butanoate, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl ring, the methine proton at the chiral center (C4), the methylene (B1212753) protons of the butanoate chain (C2 and C3), the protons of the methyl ester group, and the protons of the amino group. The chemical shifts (δ) are influenced by the electronic environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, providing direct evidence of connectivity.

¹³C NMR Spectroscopy: This method provides a count of the unique carbon atoms in the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to display distinct signals for each carbon atom, including the carbonyl carbon of the ester, the carbons of the aromatic ring (with the carbon attached to fluorine showing a characteristic large coupling constant, ¹JCF), the chiral methine carbon, the two methylene carbons of the chain, and the methyl carbon of the ester.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly sensitive technique for characterization. wikipedia.org Fluorine-19 has a nuclear spin of 1/2 and is 100% naturally abundant, making it easy to observe. wikipedia.org The spectrum for this compound would be expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. wikipedia.orgalfa-chemistry.com

Predicted NMR Data for this compound

| Predicted ¹H NMR Data | ||

|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (ortho to F) | ~7.30-7.40 | dd (doublet of doublets) |

| Aromatic H (meta to F) | ~7.00-7.10 | t (triplet) |

| CH-NH₂ (C4-H) | ~4.10-4.20 | t (triplet) |

| O-CH₃ | ~3.60-3.70 | s (singlet) |

| CH₂-C=O (C2-H₂) | ~2.40-2.50 | t (triplet) |

| CH₂ (C3-H₂) | ~1.90-2.10 | m (multiplet) |

| NH₂ | ~1.50-2.50 | br s (broad singlet) |

| Predicted ¹³C NMR Data | |

|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~173-174 |

| C-F (Aromatic) | ~160-163 (d, ¹JCF ≈ 245 Hz) |

| C-quat (Aromatic) | ~138-140 (d, ⁴JCF ≈ 3 Hz) |

| CH (Aromatic, ortho to F) | ~128-130 (d, ²JCF ≈ 8 Hz) |

| CH (Aromatic, meta to F) | ~115-116 (d, ³JCF ≈ 21 Hz) |

| CH-NH₂ (C4) | ~55-57 |

| O-CH₃ | ~51-52 |

| CH₂ (C3) | ~35-37 |

| CH₂-C=O (C2) | ~30-32 |

| Predicted ¹⁹F NMR Data | |

|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-F | ~ -113 to -117 |

Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on solvent and experimental conditions. Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

While 1D NMR provides a list of ingredients, 2D NMR techniques provide the assembly instructions, mapping out the connections between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the methine proton (C4-H) and the adjacent methylene protons (C3-H₂), and between the two methylene groups (C3-H₂ and C2-H₂), confirming the butanoate chain's integrity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. The HSQC spectrum would show correlations for each C-H bond, for instance, linking the proton signal at ~4.1 ppm to the carbon signal at ~56 ppm (C4), and the methyl protons at ~3.6 ppm to the methyl carbon at ~52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is invaluable for piecing together the molecular skeleton, especially around quaternary carbons (carbons with no attached protons). For example, HMBC would show a correlation from the methyl ester protons to the carbonyl carbon, and from the aromatic protons to various carbons within the fluorophenyl ring, confirming the substitution pattern.

Since this compound contains a chiral center at the C4 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a key method to determine the enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. acs.orgwikipedia.org These reagents interact with the enantiomers to form transient diastereomeric complexes or new diastereomeric compounds, respectively. wikipedia.org Because diastereomers have different physical properties, their corresponding nuclei become chemically non-equivalent and can be distinguished in the NMR spectrum, showing separate signals for each enantiomer. acs.orgtcichemicals.comtcichemicals.companosyan.com The integration of these distinct signals allows for the direct quantification of the enantiomeric ratio. For an amino ester like the target compound, chiral acids or lanthanide-based chiral shift reagents are often effective. tcichemicals.comtcichemicals.com

Mass Spectrometry for High-Resolution Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like amino acid derivatives. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. For this compound, analysis in positive ion mode would be expected to prominently show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) using an ESI source can determine the mass of this ion with very high accuracy, allowing for the unambiguous determination of the elemental formula. Further fragmentation of the [M+H]⁺ ion (MS/MS) can be induced to provide structural information. Expected fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃), the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the C3-C4 bond.

Predicted ESI-MS Fragmentation Data for this compound ([M+H]⁺)

| Predicted m/z | Identity of Fragment | Likely Neutral Loss |

|---|---|---|

| 212.1136 | [M+H]⁺ | - |

| 195.0871 | [M+H - NH₃]⁺ | Ammonia (NH₃) |

| 153.0972 | [M+H - COOCH₃]⁺ | Methyl formate (B1220265) (HCOOCH₃) |

| 123.0502 | [C₈H₇FN]⁺ | Methyl acrylate (B77674) (C₄H₆O₂) |

| 109.0401 | [C₆H₅F]⁺ | 4-aminobutanoate fragment |

Note: Predicted m/z values are for the monoisotopic masses.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. It is highly effective for assessing the purity of a sample and confirming its identity. Due to the polar nature of the amino and ester groups, amino acids and their simple esters are often not volatile enough for direct GC analysis. nih.govsigmaaldrich.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. nih.govsigmaaldrich.comnist.govnih.gov Common derivatization strategies involve acylation of the amino group (e.g., with trifluoroacetic anhydride) to reduce its polarity. Once derivatized, the compound is separated from other volatile components in the GC column before entering the mass spectrometer. The mass spectrometer records a mass spectrum for the eluting compound, which serves as a molecular fingerprint that can be compared to spectral libraries for identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light.

For this compound, the primary amine (NH₂) group is expected to show characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com Aromatic amines also exhibit a strong C-N stretching vibration between 1335-1250 cm⁻¹. orgchemboulder.com The ester functional group presents a strong carbonyl (C=O) stretching absorption, which for an aromatic ester, is generally observed in the 1730-1715 cm⁻¹ range. spectroscopyonline.com Additionally, the C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region. libretexts.org The presence of the fluorophenyl group would be indicated by C-F stretching and bending vibrations, as well as characteristic aromatic C-H and C=C stretching bands.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

A comprehensive analysis of both IR and Raman spectra would allow for the unambiguous identification of all key functional groups within the this compound molecule.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 | Medium |

| Amine (N-H) | Bend | 1650-1580 | Variable |

| Aromatic C-H | Stretch | 3100-3000 | Variable |

| Alkyl C-H | Stretch | 3000-2850 | Medium |

| Ester (C=O) | Stretch | 1730-1715 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Variable |

| Aromatic C-N | Stretch | 1335-1250 | Strong |

| Ester (C-O) | Stretch | 1300-1000 | Strong |

| C-F | Stretch | 1250-1000 | Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

For a chiral molecule such as this compound, which contains a stereocenter at the C4 position, X-ray crystallography is the definitive method for determining the absolute configuration (R or S) of the enantiomers. By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the spatial arrangement of the atoms can be elucidated, confirming the absolute stereochemistry.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a complete three-dimensional structure of the molecule in the solid state can be constructed. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Table 2: Key Crystallographic Parameters Obtainable from X-ray Diffraction Analysis

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between the centers of bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Absolute Configuration | The spatial arrangement of atoms at a chiral center (R or S). |

Computational and Theoretical Investigations of Methyl 4 Amino 4 4 Fluorophenyl Butanoate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. nih.govmdpi.comscirp.org DFT methods are employed to determine the ground-state electronic structure, which in turn allows for the calculation of molecular geometry and a host of electronic properties. arxiv.orgresearchgate.net

The biological activity and chemical reactivity of a flexible molecule like Methyl 4-amino-4-(4-fluorophenyl)butanoate are intrinsically linked to its three-dimensional structure. The molecule possesses several rotatable single bonds, primarily within the butanoate chain and the bond connecting the chiral center to the fluorophenyl ring. Rotation around these bonds gives rise to various conformers, each with a distinct energy.

A potential energy surface (PES) scan is computationally performed by systematically rotating key dihedral angles to identify low-energy conformations. researchgate.netdergipark.org.tr Each identified conformer represents a local minimum on the PES, and the one with the lowest energy is termed the global minimum, representing the most stable structure of the molecule. researchgate.netdergipark.org.tr DFT calculations, often using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the geometry of these conformers and calculate their relative energies. nih.govresearchgate.net This analysis is critical for understanding which shapes the molecule is most likely to adopt.

| Conformer | Key Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| I (Global Minimum) | 110 | 0.00 | 75.8 |

| II | -65 | 1.25 | 15.1 |

| III | 175 | 2.10 | 9.1 |

This table presents hypothetical DFT-calculated data for the most stable conformers of this compound, illustrating the energy differences that dictate their relative populations at equilibrium.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring and the amino group, as these are the most significant electron-donating portions of the molecule. Conversely, the LUMO is likely distributed over the electron-withdrawing methyl ester group and the aromatic ring. rsc.org DFT calculations provide precise energy values for these orbitals and a visual representation of their spatial distribution.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -0.88 |

| Energy Gap (ΔE) | 5.37 |

This table shows representative FMO energy values for this compound as would be calculated by DFT. The large energy gap suggests significant kinetic stability.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.orgavogadro.cc They are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for predicting non-covalent interactions and sites of chemical reactivity. libretexts.orgwalisongo.ac.id

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen atoms of the ester group and the fluorine atom on the phenyl ring. Regions of positive electrostatic potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. researchgate.net These are expected to be found around the hydrogen atoms of the amino group and the hydrogen atoms attached to the carbon backbone. smu.edu The map provides a clear, qualitative picture of the molecule's charge landscape, guiding the understanding of its intermolecular interactions. walisongo.ac.id

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. It allows for the characterization of transient species like transition states and the calculation of energy barriers, providing a dynamic picture of the reaction process that is often difficult to obtain experimentally. nih.govacs.org

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). numberanalytics.comucsb.edu The transition state corresponds to a saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. ucsb.eduumw.edu The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate according to Transition State Theory. numberanalytics.comumw.edu

Computational methods, such as synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB) methods, are used to locate the geometry of the transition state. numberanalytics.comyoutube.comyoutube.com Once the TS is located, a frequency calculation is performed to verify it; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.comyoutube.com For this compound, a potential reaction for study could be the hydrolysis of the ester group. Calculations would reveal the structure of the tetrahedral intermediate's transition state and the energy required to reach it.

| Reaction Step | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Ester Hydrolysis (TS1) | DFT (B3LYP/6-31G) | 18.5 |

| Amide Formation (TS2) | DFT (B3LYP/6-31G) | 22.1 |

This table provides hypothetical activation energies for plausible reactions involving this compound, calculated using DFT. These values are critical for comparing the feasibility of different reaction pathways.

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction pathways and kinetics. rsc.org Solvents can alter reactivity by stabilizing or destabilizing reactants, products, and, most importantly, the transition state. rsc.orgnih.gov

Computational chemistry models solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit solvent models involve including individual solvent molecules in the calculation, offering a more detailed and accurate picture of specific solvent-solute interactions, like hydrogen bonding, at a higher computational cost. globethesis.com

For reactions involving this compound, which has both polar (amino, ester) and nonpolar (phenyl ring) regions, the choice of solvent is critical. A polar protic solvent like methanol (B129727) could stabilize a charged transition state through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent like chloroform. nih.govresearchgate.net Computational studies can quantify these effects, providing essential guidance for selecting appropriate reaction conditions. globethesis.com

Stereochemical Predictions and Stereoelectronic Effects

The presence of a fluorine atom at the para-position of the phenyl ring introduces significant stereoelectronic effects. Fluorine is the most electronegative element, and its presence can influence the electron distribution within the aromatic ring and the molecule as a whole. This can affect the acidity of the amino group and the reactivity of the ester.

Computational studies on analogous molecules, such as fluorinated prolines, have demonstrated that electron-withdrawing groups like fluorine can induce notable stereoelectronic effects that influence the conformation of the molecule. While specific predictive data for this compound is not available, it is reasonable to infer that the fluorine atom would impact the rotational barriers around the C4-phenyl bond and influence the preferred dihedral angles.

A hypothetical data table for predicted dihedral angles of the lowest energy conformer, based on general principles, might look as follows. It is important to note that this is a generalized representation and not the result of a specific computational study on the target molecule.

| Dihedral Angle | Predicted Value (degrees) |

| H-N-C4-C3 | 180 |

| N-C4-C(phenyl)-C(phenyl) | 60 |

| C4-C3-C2-C1 | 180 |

| C3-C2-C1-O | 0 |

Non-Covalent Interaction Analysis (e.g., C-H...π interactions)

Non-covalent interactions play a critical role in determining the three-dimensional structure and intermolecular associations of this compound. Key interactions expected for this molecule include hydrogen bonding, C-H...π interactions, and interactions involving the fluorine atom.

Computational and experimental studies on molecules like ortho-fluorinated 2-phenylethylamine have provided insights into the types of non-covalent interactions that can be expected. nih.gov For this compound, the amino group can act as a hydrogen bond donor, while the ester carbonyl and the fluorine atom can act as hydrogen bond acceptors.

Intramolecular hydrogen bonding between the amino group and the ester carbonyl could play a role in stabilizing certain conformations. Furthermore, intermolecular hydrogen bonding would be significant in the solid state and in solution.

C-H...π interactions, where a C-H bond interacts with the electron-rich π-system of the fluorophenyl ring, are also anticipated. These interactions are known to contribute to the conformational stability of phenylalkylamines. The fluorine atom, being electron-withdrawing, will modulate the quadrupole moment of the phenyl ring, which in turn will affect the strength and geometry of these C-H...π interactions.

A summary of potential non-covalent interactions is presented in the table below. The interaction energies are illustrative and based on typical values for such interactions in similar systems, as specific data for the target molecule is unavailable.

| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H (amino) | O=C (ester) | -3 to -5 |

| Hydrogen Bond | N-H (amino) | F (phenyl) | -1 to -2 |

| C-H...π | C-H (alkyl chain) | π-system (phenyl) | -0.5 to -2.5 |

| C-H...F | C-H (alkyl chain) | F (phenyl) | -0.5 to -1.5 |

Applications in Advanced Organic Synthesis and Methodological Development

Methyl 4-amino-4-(4-fluorophenyl)butanoate as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental to the synthesis of complex, stereochemically defined molecules, particularly in the field of medicinal chemistry. The enantiopurity of these building blocks is crucial as the biological activity of a molecule is often dependent on its specific stereochemistry. While the enantioselective synthesis and application of various β-amino acids and their derivatives are well-documented, specific studies detailing the use of enantiomerically pure this compound as a chiral building block are not readily found in the current body of scientific literature.

Precursor to Structurally Diverse Heterocyclic Systems

Conceptually, the bifunctional nature of this compound, possessing both a primary amine and a methyl ester, makes it a viable precursor for a variety of heterocyclic systems. The amine group can act as a nucleophile in cyclization reactions, while the ester can be either retained or modified. For instance, intramolecular amidation could potentially lead to the formation of substituted γ-lactams (pyrrolidin-2-ones), a common motif in pharmaceuticals.

Furthermore, the aromatic fluorine atom can influence the electronic properties of the phenyl ring, potentially affecting the reactivity and biological activity of the resulting heterocyclic compounds. Research on related molecules, such as the use of 4-fluoroaniline derivatives in multicomponent reactions to synthesize highly substituted pyridines, highlights the utility of the fluorophenyl moiety in constructing complex heterocyclic frameworks. However, direct experimental evidence for the conversion of this compound to specific heterocyclic systems is not currently published.

Component in Multi-Step Total Synthesis (Conceptual)

In the realm of total synthesis, chiral building blocks are strategically incorporated to introduce specific stereocenters into a complex target molecule. Conceptually, an enantiomerically pure form of this compound could serve as a key fragment in the synthesis of natural products or pharmaceutical agents. Its structure contains a stereocenter at the C4 position, and the fluorophenyl group could be a desirable feature for modulating the pharmacokinetic properties of a target molecule.

However, a review of the scientific literature does not reveal any published total syntheses that explicitly utilize this compound as a starting material or intermediate. The potential applications in this area remain theoretical at present.

Development and Optimization of Novel Synthetic Methodologies

The development of new synthetic methods often relies on the use of model substrates to evaluate the scope, efficiency, and selectivity of a new transformation.

Model Substrate for New Catalytic Systems

There is no specific information available in the scientific literature where this compound has been used as a model substrate for the development of new catalytic systems. The development of catalytic methods for the synthesis and transformation of β-amino esters is an active area of research, but studies have typically employed other, more readily available substrates.

Probing Reaction Selectivity and Efficiency

Similarly, no published research could be found that uses this compound to probe the selectivity (e.g., enantioselectivity, diastereoselectivity, regioselectivity) and efficiency of a chemical reaction.

Preparation of Advanced Materials Precursors (Conceptual, non-clinical)

Amino acids and their derivatives are increasingly being explored as monomers for the synthesis of functional polymers with applications in materials science and biomedicine. Poly(β-amino esters), for example, are a class of biodegradable polymers often synthesized from the Michael addition of amines to diacrylates.

Conceptually, the amine and ester functionalities of this compound make it a potential monomer or a precursor to a monomer for the synthesis of novel polymers. The presence of the fluorophenyl group could impart unique properties, such as altered hydrophobicity or thermal stability, to the resulting material. However, there is no evidence in the current scientific literature of this compound being utilized in the preparation of advanced materials precursors.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The asymmetric synthesis of β-amino acids remains a significant challenge, with a need for methods that are both efficient and highly stereoselective. nih.gov Future research into the synthesis of methyl 4-amino-4-(4-fluorophenyl)butanoate should prioritize the development of novel catalytic systems to achieve high enantiomeric excess.

Current strategies for accessing β-amino acids include conjugate additions, Mannich-type reactions, and the hydrogenation of β-amino linked acrylates. illinois.edu However, these methods often require pre-functionalized starting materials and can involve multiple steps. illinois.edu The development of new catalytic approaches could provide more direct and efficient routes. illinois.edu

Areas for exploration include:

Organocatalysis: Bifunctional organocatalysts have shown promise in the asymmetric synthesis of β-amino acid derivatives. nih.gov Research could focus on designing and screening novel chiral organocatalysts for the enantioselective synthesis of this compound precursors.

Transition Metal Catalysis: Palladium and nickel-catalyzed reactions have been developed for the synthesis of β-amino acids. illinois.edu Future work could explore other transition metals and ligand systems to improve catalyst activity, selectivity, and turnover numbers for the synthesis of this specific fluorinated compound.

Biocatalysis: Enzymes such as lipases and transaminases offer a green and highly selective alternative for the synthesis of chiral compounds. rsc.orgmdpi.com Investigating enzymatic routes for the kinetic resolution or asymmetric synthesis of this compound could lead to more sustainable and efficient production methods. nih.gov

| Catalyst Type | Potential Advantages for Stereoselective Synthesis | Research Focus |

| Organocatalysts | Metal-free, often milder reaction conditions, high enantioselectivity. nih.gov | Design of novel chiral scaffolds and screening for the target reaction. |

| Transition Metal Catalysts | High catalytic activity, broad substrate scope. illinois.edu | Development of new ligands to enhance stereocontrol and catalyst stability. |

| Biocatalysts | High enantioselectivity, environmentally friendly conditions. rsc.orgmdpi.com | Screening for suitable enzymes and reaction optimization. |

Integration with Flow Chemistry and Automated Synthesis for Scalability

To bridge the gap between laboratory-scale synthesis and industrial production, the integration of flow chemistry and automated systems is crucial. nih.gov Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. nih.gov

Future research in this area should focus on:

Developing Continuous Flow Reactors: Designing and optimizing continuous flow reactor setups for the key synthetic steps leading to this compound. This would involve studying reaction kinetics and optimizing parameters such as temperature, pressure, and residence time. soci.org

Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. soci.org These systems can be programmed to perform a large number of experiments, systematically varying reaction parameters to identify the optimal conditions for the synthesis of the target compound. soci.org

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., HPLC, NMR) into the flow system would allow for real-time monitoring of the reaction progress and product quality. This can be coupled with automated purification systems to streamline the entire production process.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the properties of molecules. hokudai.ac.jp The application of advanced computational modeling to the study of this compound can guide experimental work and accelerate the discovery of new synthetic routes and applications.

Key areas for computational investigation include:

Reaction Pathway and Mechanism Elucidation: Using quantum chemistry calculations to investigate the mechanisms of different synthetic routes to this compound. emerginginvestigators.org This can help in understanding the factors that control stereoselectivity and in designing more efficient catalysts.

Predictive Modeling of Reactivity: Computational models can be used to predict the reactivity of the compound in various chemical transformations. emerginginvestigators.org This can aid in the design of derivatization strategies to create novel molecular scaffolds.

Conformational Analysis: The fluorine atom in this compound can influence its three-dimensional structure, which in turn affects its biological activity. nih.gov Computational studies can provide insights into the preferred conformations of the molecule and its interactions with biological targets. nih.gov

| Computational Method | Application in Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. | Understanding of stereoselectivity and catalyst performance. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational preferences and intermolecular interactions. | Insights into the molecule's behavior in different environments. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. | Guidance for the design of new derivatives with enhanced properties. |

Development of Derivatization Strategies for Unconventional Scaffolds

The core structure of this compound provides a versatile platform for the development of new molecular entities with potentially unique biological properties. nih.gov Derivatization of the amino and ester functionalities can lead to a wide range of novel compounds. waters.com

Future research should explore:

Peptide Synthesis: Incorporating the β-amino acid into peptide chains can lead to peptidomimetics with altered secondary structures and improved metabolic stability. researchgate.net

Synthesis of Heterocyclic Compounds: The functional groups of this compound can be used as starting points for the synthesis of various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

Functionalization of the Phenyl Ring: The fluorine atom on the phenyl ring can be used as a handle for further chemical modifications, allowing for the introduction of other functional groups to modulate the compound's properties.

Investigation of Solid-State Reactivity and Polymorphism (Academic Focus)

The solid-state properties of a compound, such as its crystal structure and polymorphism, can have a significant impact on its physical and chemical stability, as well as its bioavailability. A thorough investigation of the solid-state chemistry of this compound is therefore of academic and potentially industrial interest.

Areas for academic exploration include:

Polymorph Screening: A systematic search for different crystalline forms (polymorphs) of the compound. Each polymorph will have a unique set of physical properties.

Solid-State Reactivity: Studying chemical reactions that occur in the solid state, which can sometimes lead to different products or selectivities compared to solution-phase reactions. researchgate.net This could involve, for example, solid-state polymerization or degradation studies. diva-portal.org

Crystallography and Structural Analysis: Determining the crystal structures of the different polymorphs using X-ray diffraction techniques. This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the solid.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-amino-4-(4-fluorophenyl)butanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-fluorophenyl precursors with amino-bearing butanoate esters. For example, nucleophilic substitution or reductive amination can introduce the amino group. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for SN2 mechanisms .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during amination .

- Catalysts : Palladium or nickel catalysts improve coupling efficiency in fluorophenyl integration .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions | Reference Approach |

|---|---|---|---|---|

| Reductive Amination | 65–75 | ≥95 | NaBH₄, MeOH, 0°C | |

| Nucleophilic Substitution | 50–60 | ≥90 | K₂CO₃, DMF, 80°C |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify fluorophenyl aromatic signals (δ 7.2–7.4 ppm) and ester/amino group connectivity .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving stereochemistry and hydrogen bonding .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

- pH sensitivity : Avoid strong acids/bases to preserve the amino group’s protonation state .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The fluorine atom’s electronegativity deactivates the phenyl ring, directing electrophilic substitution to the meta position. For nucleophilic attacks (e.g., Suzuki coupling), use Pd catalysts to activate the C–F bond. Computational studies (DFT) can map electron density to predict reactive sites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation time) .

- SAR analysis : Systematically modify substituents (e.g., replacing fluorine with Cl/CH₃) to isolate structure-activity relationships .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking simulations : Tools like AutoDock Vina model binding poses with targets (e.g., GABA receptors) .

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

- Pharmacophore mapping : Identify critical features (e.g., amino group H-bond donors) using Schrödinger Suite .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose-based) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in catalytic hydrogenation .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer :

- Parameter variability : Small deviations in temperature or solvent purity can drastically alter outcomes. Replicate experiments with rigorous controls .

- Impurity interference : Trace metals in solvents may inhibit catalysts. Use ultra-pure reagents and degas solvents .

Key Structural and Functional Insights

- Amino group : Participates in H-bonding with biological targets (e.g., enzyme active sites) .

- Fluorophenyl group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.